4-Cyclohexylmorpholine CAS number and properties
4-Cyclohexylmorpholine CAS number and properties
An In-depth Technical Guide to 4-Cyclohexylmorpholine for Scientific Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Cyclohexylmorpholine is a tertiary amine featuring a cyclohexane ring attached to the nitrogen atom of a morpholine heterocycle. This unique structural combination imparts a range of useful physicochemical properties, establishing it as a significant intermediate in organic synthesis and industrial applications. While the morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, valued for its ability to improve the pharmacokinetic profiles of drug candidates, 4-cyclohexylmorpholine itself is more prominently recognized for its role in materials science.[1][2] A Chinese patent highlights its utility as an intermediate, emulsifier, corrosion inhibitor, and notably as a catalyst in the production of polyurethane foams.[3] This guide provides a comprehensive technical overview of its synthesis, properties, characterization, and safety protocols, tailored for researchers, chemists, and professionals in drug development and materials science.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's properties are fundamental to its application in research and development.
Identifiers and Structure
The compound is unambiguously identified by its CAS Registry Number and various chemical nomenclature systems.
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IUPAC Name : 4-cyclohexylmorpholine[4]
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Common Synonyms : N-Cyclohexylmorpholine, Cyclohexylmorpholine[5]
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Molecular Weight : 169.26 g/mol [4]
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SMILES : C1CCC(CC1)N2CCOCC2[4]
The two-dimensional structure of 4-Cyclohexylmorpholine is depicted below.
Caption: 2D Structure of 4-Cyclohexylmorpholine.
Physicochemical Data
| Property | Value | Unit | Source |
| Appearance | Colorless to light yellow liquid | - | Commercial Suppliers |
| Boiling Point | 240.0 - 241.0 | °C | [3] |
| Molecular Weight | 169.26 | g/mol | [4] |
| LogP (Octanol/Water) | 1.651 | - | Crippen Method (Calculated) |
| LogS (Water Solubility) | -1.57 | log(mol/L) | Crippen Method (Calculated) |
| Storage Temperature | 2 - 8 | °C | Commercial Suppliers |
Synthesis Methodologies
Several synthetic routes to 4-Cyclohexylmorpholine have been developed, reflecting its utility. The choice of method often depends on the availability of starting materials, desired scale, and environmental considerations. Below are two distinct, field-proven approaches.
Method 1: Catalytic Amination
This industrial method involves a direct, solvent-free reaction between diethylene glycol and cyclohexylamine over a supported catalyst. The process is efficient and suitable for large-scale production.[3]
Causality and Rationale : This pathway leverages a catalytic amination/cyclization cascade. Diethylene glycol serves as the precursor for the morpholine ring, while cyclohexylamine provides the N-cyclohexyl moiety. The reaction proceeds under hydrogen pressure, which facilitates the reductive amination steps and maintains catalyst activity. The use of a fixed-bed reactor allows for continuous processing, enhancing throughput and simplifying product isolation. The absence of a solvent makes this an environmentally favorable "green" chemistry approach.
Caption: Workflow for Catalytic Amination Synthesis.
Experimental Protocol (Adapted from CN102229582A[3]) :
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Charge a mixing tank with diethylene glycol and cyclohexylamine in a molar ratio between 1:2 and 1:10.
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Pre-heat a fixed-bed reactor containing a supported catalyst (e.g., Ni-Cu-Zn/Al₂O₃) to the reaction temperature (140-240 °C).
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Introduce hydrogen gas to pressurize the reactor to 0.6-1.8 MPa.
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Pump the reactant mixture through the fixed-bed reactor at a volume space velocity of 0.1-0.4 h⁻¹.
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The reactor output is passed through a condenser to collect the crude product mixture.
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The final product, 4-Cyclohexylmorpholine, is purified from the crude mixture by fractional distillation, collecting the fraction boiling at 240-241 °C.
Method 2: Reductive Amination via Enamine Intermediate
This classic laboratory-scale synthesis involves a two-step process: the formation of an enamine from cyclohexanone and morpholine, followed by its reduction.
Causality and Rationale : This approach is a cornerstone of amine synthesis.
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Step 1: Enamine Formation. The reaction between a ketone (cyclohexanone) and a secondary amine (morpholine) forms a carbinolamine intermediate, which readily dehydrates to the more stable enamine (1-morpholinocyclohexene). An acid catalyst (like p-toluenesulfonic acid) is used to protonate the carbonyl oxygen, activating the ketone for nucleophilic attack by the amine. The removal of water via a Dean-Stark apparatus drives the equilibrium towards the enamine product.
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Step 2: Enamine Reduction. The C=C double bond of the enamine is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Palladium) is a highly effective method for this transformation, yielding the saturated tertiary amine.
Caption: Two-step Reductive Amination Pathway.
Experimental Protocol : Step 1: Synthesis of 1-Morpholinocyclohexene (Adapted from Organic Syntheses)
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To a 1-L round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclohexanone (1.50 mol), morpholine (1.80 mol), p-toluenesulfonic acid (1.5 g), and toluene (300 mL).
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Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
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Continue refluxing for 4-5 hours until water evolution ceases.
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Cool the reaction mixture. The toluene solution of the crude enamine can be used directly in the next step or purified by vacuum distillation.
Step 2: Reduction of 1-Morpholinocyclohexene (Illustrative Protocol)
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Transfer the toluene solution of 1-morpholinocyclohexene to a hydrogenation vessel.
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Add a catalytic amount of 5% Palladium on carbon (Pd/C) to the solution.
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Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 1-5 bar).
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Stir the mixture vigorously at room temperature or with gentle heating (e.g., up to 80 °C) until hydrogen uptake ceases.[6]
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Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
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Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Concentrate the filtrate under reduced pressure to remove the toluene solvent.
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The resulting crude product can be purified by vacuum distillation to yield pure 4-Cyclohexylmorpholine.
Spectroscopic Characterization
Structural confirmation of 4-Cyclohexylmorpholine is typically achieved through a combination of standard spectroscopic techniques. Spectral data is publicly available in databases such as the NIST Chemistry WebBook and PubChem.[4][5]
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¹H NMR Spectroscopy : The proton NMR spectrum will show a complex set of overlapping signals for the aliphatic protons. Key expected regions include:
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~2.5-2.7 ppm : Multiplets corresponding to the four protons on the carbons adjacent to the nitrogen in the morpholine ring (-N-CH ₂-).
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~3.6-3.8 ppm : Multiplets for the four protons on the carbons adjacent to the oxygen in the morpholine ring (-O-CH ₂-).
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~1.0-2.4 ppm : A broad series of multiplets for the eleven protons of the cyclohexyl ring. The methine proton (-N-CH -) will be the most downfield in this group.
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¹³C NMR Spectroscopy : The carbon NMR spectrum provides clearer resolution of the carbon framework.
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~67-68 ppm : Signal for the two carbons adjacent to the oxygen in the morpholine ring (C -O).
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~60-65 ppm : Signal for the unique carbon of the cyclohexyl ring attached to the nitrogen (C -N).
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~50-55 ppm : Signal for the two carbons adjacent to the nitrogen in the morpholine ring (C -N).
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~25-35 ppm : Signals for the remaining five carbons of the cyclohexyl ring.
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Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups.
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2930-2850 cm⁻¹ : Strong C-H stretching vibrations from the cyclohexyl and morpholine CH₂ groups.
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1115-1130 cm⁻¹ : A prominent C-O-C stretching band, characteristic of the ether linkage in the morpholine ring.
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~1200-1000 cm⁻¹ : C-N stretching vibrations.
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Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show:
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Molecular Ion (M⁺) : A peak at m/z = 169, corresponding to the molecular weight of the compound.
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Key Fragments : Common fragmentation patterns would include the loss of parts of the cyclohexyl ring or cleavage of the morpholine ring. A prominent peak at m/z = 126 is often observed.[4]
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Applications and Relevance in Research
While not a widely known pharmaceutical agent itself, 4-Cyclohexylmorpholine serves as a valuable chemical intermediate and holds potential as a building block in drug discovery.
Industrial Applications
The primary documented use of 4-Cyclohexylmorpholine is as a specialty chemical. The patent literature explicitly identifies it as a catalyst for producing polyurethane foam.[3] In this context, tertiary amines are known to act as "blowing" catalysts (promoting the isocyanate-water reaction to generate CO₂) and "gelation" catalysts (promoting the isocyanate-polyol reaction to build the polymer network).[7] The specific properties of 4-cyclohexylmorpholine likely influence the reaction kinetics and final foam properties.
Role in Medicinal Chemistry and Drug Development
The morpholine ring is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that appears in drugs active against a range of biological targets.[1][2] Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.
While there are no major drugs on the market that specifically feature the 4-cyclohexylmorpholine substructure, its components are highly relevant:
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Morpholine Scaffold : It is a key component of approved drugs like the anticancer agent Gefitinib and the antibiotic Linezolid.
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Cyclohexyl Group : This lipophilic group is frequently used to fill hydrophobic pockets in protein targets, enhancing binding affinity.
Therefore, 4-Cyclohexylmorpholine represents a readily available building block for generating new chemical entities. Researchers can use it in "scaffold hopping" or lead optimization campaigns to explore new chemical space while retaining the favorable properties of the morpholine ring. It provides a pre-formed, rigid amine that can be used to introduce a specific lipophilic vector into a molecule, making it a valuable tool for synthetic and medicinal chemists.
Safety and Handling
4-Cyclohexylmorpholine is classified as a hazardous chemical and must be handled with appropriate precautions. All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
GHS Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards[4]:
| Pictogram | GHS Code | Hazard Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | |
| H315 | Causes skin irritation | Skin Irritation (Cat. 2) | |
| H318 | Causes serious eye damage | Eye Damage (Cat. 1) | |
| H335 | May cause respiratory irritation | STOT SE (Cat. 3) |
Handling and First Aid
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Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
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Engineering Controls : Use only in a chemical fume hood to avoid inhalation of vapors.
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Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Recommended storage is at 2-8 °C.
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First Aid Measures :
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Ingestion : If swallowed, rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
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Skin Contact : Remove contaminated clothing immediately. Wash skin with plenty of soap and water. If irritation occurs, seek medical attention.
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Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
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Inhalation : Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
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References
- CN102229582A - Method for synthesizing 4-cyclohexyl morpholine.
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4-Cyclohexylmorpholine | C10H19NO | CID 22938 - PubChem. National Center for Biotechnology Information. [Link]
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Morpholine, 4-cyclohexyl- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Scaffold Hopping in Drug Discovery. ACS Publications. [Link]
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. National Center for Biotechnology Information. [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. National Center for Biotechnology Information. [Link]
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Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions - MDPI. [Link]
Sources
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]
- 4. 4-Cyclohexylmorpholine | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
- 6. Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions [mdpi.com]
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